molecular formula C4H9NO4 B1600813 1,1-Dimethoxy-2-nitroethane CAS No. 69425-53-2

1,1-Dimethoxy-2-nitroethane

Cat. No. B1600813
CAS RN: 69425-53-2
M. Wt: 135.12 g/mol
InChI Key: DSNXPQCFISEEMR-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-nitroethane is a chemical compound with the CAS Number: 69425-53-2 . It has a molecular weight of 135.12 . The IUPAC name for this compound is 1,1-dimethoxy-2-nitroethane .


Molecular Structure Analysis

The molecular formula of 1,1-Dimethoxy-2-nitroethane is C4H9NO4 . The InChI code for this compound is 1S/C4H9NO4/c1-8-4(9-2)3-5(6)7/h4H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,1-Dimethoxy-2-nitroethane are not detailed in the search results, it’s worth noting that nitro compounds like this one often participate in base-catalyzed C-C bond-forming reactions with aldehydes or ketones, similar to the Aldol Addition .


Physical And Chemical Properties Analysis

1,1-Dimethoxy-2-nitroethane has a boiling point of 169 °C, a density of 1.12, and a refractive index of 1.4230 .

Scientific Research Applications

Chemical Interactions and Reactions

1,1-Dimethoxy-2-nitroethane has been explored in various chemical reactions and interactions. For instance, studies have investigated its role in proton and deuteron transfer reactions, where it exhibits unique kinetic and reaction parameters (Leffek & Pruszyński, 1981). Additionally, its use in catalytic reactions has been noted, such as in the electrochemical reduction of nitroolefins, where it assists in the formation of nitroalcohols and their subsequent conversion (Niazimbetova et al., 1998).

Synthesis and Molecular Structure

Research has also delved into the synthesis of derivatives of 1,1-Dimethoxy-2-nitroethane and their structural analysis. For example, the synthesis of 1,1-bis(methylthio)-2-nitroethene, a derivative, has been explored, discussing the effects of various factors like temperature and solvent on the yield (Zheng-gui, 2006). Similarly, studies have focused on understanding the molecular structure of related compounds through X-ray crystallography (Rizzacasa et al., 1990).

Application in Organic Chemistry

The compound's utility in organic chemistry, particularly in reactions leading to pharmaceuticals or fine chemicals, has been a topic of interest. For example, its role in the Henry reaction, which is crucial for the synthesis of various organic compounds, has been studied (Spangler & Wolf, 2009). Additionally, its involvement in reactions forming nitrostyrenes and their subsequent reduction to nitroethanes has been explored (Sinhababu & Borchardt, 1983).

Photochemical and Electrochemical Studies

1,1-Dimethoxy-2-nitroethane has also been studied in the context of photochemical and electrochemical properties. Research in this area includes studies on the photochromism of related compounds in various solvents (Namba & Suzuki, 1975) and the electron transfer reactions leading to bond cleavage in similar nitro compounds (Ruhl et al., 1991).

Safety And Hazards

The safety data sheet for 1,1-Dimethoxy-2-nitroethane indicates that it is a combustible liquid. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1,1-dimethoxy-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c1-8-4(9-2)3-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNXPQCFISEEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466425
Record name 1,1-Dimethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxy-2-nitroethane

CAS RN

69425-53-2
Record name 1,1-Dimethoxy-2-nitroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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